(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

Chiral procurement Enantiomer availability Supply chain comparison

(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine (CAS 2096419-44-0 for free base) is a chiral, bicyclic heterocyclic diamine featuring a cyclopenta[c]pyridine core with amino substituents at the 1- and 5-positions. With molecular formula C₈H₁₁N₃ and molecular weight of 149.19 g/mol, this compound belongs to a class of fused bicyclic amines that serve as privileged scaffolds in medicinal chemistry.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13337770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CN=C2N
InChIInChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11)/t7-/m1/s1
InChIKeyWQQDXDGGJBEHPA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine: Procurement-Oriented Compound Profile


(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine (CAS 2096419-44-0 for free base) is a chiral, bicyclic heterocyclic diamine featuring a cyclopenta[c]pyridine core with amino substituents at the 1- and 5-positions . With molecular formula C₈H₁₁N₃ and molecular weight of 149.19 g/mol, this compound belongs to a class of fused bicyclic amines that serve as privileged scaffolds in medicinal chemistry [1]. The (R)-enantiomer is structurally distinct from its (S)-counterpart (CAS 2231664-71-2) and from regioisomeric analogs such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-diamine (CAS 142425-83-0), which positions its amino groups on a different ring fusion geometry . The cyclopenta[c]pyridine framework has been recognized in drug discovery for its rigid, planar architecture that facilitates specific target interactions, particularly in kinase inhibitor programs and as chiral bisphosphonate scaffolds [2].

Why Generic Substitution Cannot Replace (R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine in Chiral Applications


Generic substitution within the cyclopenta[c]pyridine diamine class is precluded by three critical factors: stereochemistry, regioisomerism, and supply-chain availability. The (R)-enantiomer and its (S)-form are not interchangeable in chiral environments—crystallographic evidence from the closely related NE-10501 scaffold confirms that only the R-enantiomer is accommodated in the human farnesyl pyrophosphate synthase (hFPPS) active site [1]. Regioisomeric alternatives such as cyclopenta[b]pyridine-3,4-diamine alter the spatial orientation of amino groups, fundamentally changing hydrogen-bond donor/acceptor geometry and target complementarity . Furthermore, commercial availability is starkly asymmetric: while the (R)-enantiomer is listed by multiple vendors, the (S)-enantiomer is significantly scarcer and predominantly available only on a quotation basis, creating a practical procurement barrier for programs requiring the (S)-form or racemic mixtures . Direct head-to-head biological comparison data between the (R)- and (S)-enantiomers of 6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine remain absent from the peer-reviewed literature, making chiral identity the primary selection criterion for research procurement.

Quantitative Differentiation Evidence for (R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine Selection


Enantiomer Market Availability: (R)- vs (S)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine Supply Disparity

The (R)-enantiomer (CAS 2096419-44-0, free base) is commercially listed at 98% purity by multiple suppliers, whereas the (S)-enantiomer (CAS 2231664-71-2) is significantly less available, offered only on a quotation basis with no immediate stock . This supply asymmetry directly impacts procurement timelines and feasibility for research programs.

Chiral procurement Enantiomer availability Supply chain comparison

Stereochemical Target Engagement: R-Enantiomer Selectivity in Farnesyl Pyrophosphate Synthase (hFPPS) Crystallography

In the cyclopenta[c]pyridine series, the structurally analogous bisphosphonate NE-10501 demonstrates enantiospecific binding: crystallization of human FPPS from racemic NE-10501 yielded a complex containing exclusively the R-enantiomer in the enzyme active site [1]. This stereochemical preference was validated by AutoDock 3 computational modeling, which confirmed that only the R-configuration is sterically and electronically accommodated within the hFPPS binding pocket [1]. Although direct binding data for (R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine itself are not reported, this class-level evidence establishes the critical role of the (R)-configuration for target engagement in this scaffold family.

Enantiospecificity hFPPS Bisphosphonate scaffold X-ray crystallography

Regioisomeric Scaffold Comparison: Cyclopenta[c]pyridine-1,5-diamine vs Cyclopenta[b]pyridine-3,4-diamine

Two regioisomeric diamine scaffolds share the molecular formula C₈H₁₁N₃ but differ fundamentally in ring fusion geometry and amino group placement: the [c]-fused isomer positions amines at 1,5-positions on the pyridine ring, while the [b]-fused isomer places amines at 3,4-positions . The [c]-fused scaffold has been explicitly utilized in aldosterone synthase (CYP11B2) inhibitor programs via Kondrat'eva cycloaddition chemistry, whereas the [b]-fused 3,4-diamine scaffold is associated with distinct synthetic routes and target profiles [1]. The 1,5-diamine arrangement offers a different hydrogen-bond donor/acceptor geometry that affects molecular recognition, though direct comparative biological data between these two regioisomers are not publicly available.

Regioisomerism Scaffold selection Medicinal chemistry building blocks

Computational Physicochemical Differentiation: (R)-1,5-Diamine vs Class-Level Parameters

The (R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine exhibits computed physicochemical parameters—TPSA of 64.93 Ų, cLogP of 0.6098, zero rotatable bonds, and 3 H-bond acceptors / 2 H-bond donors—that position it within favorable drug-like property space for fragment-based drug discovery . These values differ from the (S)-enantiomer only in optical rotation, but provide a measurable basis for library design and fragment screening in comparison with other diamine heterocycles lacking the constrained bicyclic architecture.

Physicochemical properties Drug-likeness TPSA LogP

Optimal Application Scenarios for (R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine Based on Evidence


Chiral Bisphosphonate Drug Discovery: FPPS Inhibitor Development Programs

For research groups developing farnesyl pyrophosphate synthase (FPPS) inhibitors in the osteoporosis or oncology space, the (R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine scaffold provides a chiral 1,5-diamine core that aligns with the enantiospecificity observed in NE-10501–hFPPS co-crystallography studies, where only the R-enantiomer occupies the active site [1]. The 1-amino group on the pyridine ring offers a derivatization handle for constructing bisphosphonate analogs, analogous to the NE-10501 synthesis which achieved a 17-fold yield improvement and reduced synthetic steps from 12 to 8 [1].

Kinase Inhibitor Fragment-Based Lead Generation

The cyclopenta[c]pyridine scaffold has demonstrated utility in kinase inhibitor programs, as exemplified by Bristol-Myers Squibb's patent (US-9056832-B2) covering bicyclic heterocycle-substituted pyridyl compounds as kinase modulators [2]. The (R)-1,5-diamine variant offers a fragment-like physicochemical profile (MW 149.19, TPSA 64.93 Ų, cLogP 0.61) suitable for fragment-based screening, with two amino groups enabling rapid analog generation via amide coupling or reductive amination .

Aldosterone Synthase (CYP11B2) Inhibitor SAR Exploration

Literature precedent demonstrates that cyclopenta[c]pyridine derivatives accessed via batch or continuous flow Kondrat'eva reactions have been systematically explored as aldosterone synthase inhibitors, with comprehensive SAR studies identifying key structural determinants of potency and selectivity over related CYP enzymes [3]. The 1,5-diamine substitution pattern on the (R)-enantiomer offers a distinct hydrogen-bonding topology for probing CYP11B2 active site interactions.

Asymmetric Catalysis Ligand Design

The (R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine, with its enantiomerically pure bicyclic framework and two strategically positioned amine groups capable of forming bidentate metal complexes, serves as a chiral building block for designing novel asymmetric catalysts or chiral ligands in organometallic chemistry. The zero rotatable bonds and rigid bicyclic architecture provide a conformationally constrained ligand scaffold that can enhance enantioselectivity in catalytic transformations.

Quote Request

Request a Quote for (R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.